molecular formula C8H6Cl2F3O2P B14618868 2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate CAS No. 60988-78-5

2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate

Katalognummer: B14618868
CAS-Nummer: 60988-78-5
Molekulargewicht: 293.00 g/mol
InChI-Schlüssel: ZIWAZVOPCMASOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of trifluoromethyl and phenyl groups attached to a phosphorodichloridate moiety, making it a valuable reagent in organic synthesis and other chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate typically involves the reaction of 2,2,2-trifluoro-1-phenylethanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent quality and yield of the product. The compound is then purified using techniques such as distillation or recrystallization to obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,2-trifluoro-1-phenylethanol and phosphoric acid derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine may yield a trifluoroethylamine derivative, while reaction with an alcohol may produce a trifluoroethyl ester.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly those involving fluorinated compounds.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the phosphorus center. This allows for efficient and selective reactions with various nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoro-1-phenylethanol: A precursor in the synthesis of 2,2,2-Trifluoro-1-phenylethyl phosphorodichloridate.

    2,2,2-Trifluoro-1-phenylethylamine: Another fluorinated compound with similar reactivity and applications.

    2,2,2-Trifluoro-1-phenylethyl tosylate: A related compound used in similar substitution reactions.

Uniqueness

This compound is unique due to its combination of trifluoromethyl and phosphorodichloridate groups, which confer distinct reactivity and stability. This makes it a valuable reagent in various chemical processes, particularly those requiring high selectivity and efficiency.

Eigenschaften

CAS-Nummer

60988-78-5

Molekularformel

C8H6Cl2F3O2P

Molekulargewicht

293.00 g/mol

IUPAC-Name

(1-dichlorophosphoryloxy-2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C8H6Cl2F3O2P/c9-16(10,14)15-7(8(11,12)13)6-4-2-1-3-5-6/h1-5,7H

InChI-Schlüssel

ZIWAZVOPCMASOZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(F)(F)F)OP(=O)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.